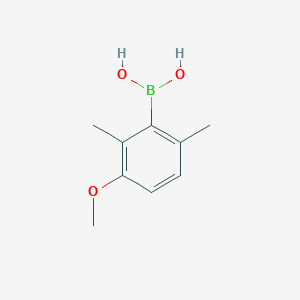

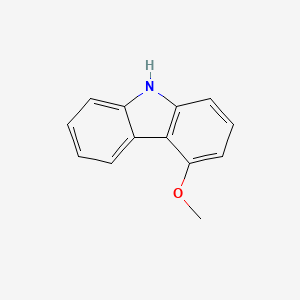

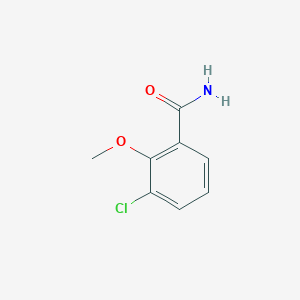

4-methoxy-9H-carbazole

Overview

Description

4-methoxy-9H-carbazole is a derivative of carbazole, a nitrogen-containing aromatic heterocyclic compound . Carbazole derivatives have gained attention in medicinal chemistry due to their wide range of biological and pharmacological properties, including antibacterial, antitumor, antioxidant, and anti-inflammatory activities .

Synthesis Analysis

Novel carbazole based styryl derivatives having a styryl group at the third position and a methoxy substitution were synthesized by condensing 4-methoxy-9-methyl-9H-carbazole-3-carbaldehyde and different active methylene derivatives . The synthesis of these compounds involved Suzuki coupling reactions .

Molecular Structure Analysis

The molecular structure of this compound has been analyzed using various techniques. The dihedral angle between the benzene rings of the carbazole moiety is 1.73 (12)° and the methoxy-substituted phenyl ring deviates from the mean plane of the carbazole grouping (r.m.s. deviation = 0.020 A) by 56.78 (8)° .

Chemical Reactions Analysis

Carbazole derivatives, including this compound, have been studied for their reactivity in various chemical reactions. For instance, they have been used in the synthesis of novel hole-transporting materials .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include good thermal stability with high glass transition temperatures between 148 and 165 °C . The compound also exhibits excellent optoelectronic properties, high charge carrier mobility, and excellent morphological stability .

Scientific Research Applications

Biotransformation and Derivatization

4-Methoxy-9H-carbazole derivatives have been extensively studied for their broad range of pharmacological applications. For instance, the biotransformation of different 9H-carbazole derivatives by the biphenyl-degrading bacterium Ralstonia sp. was analyzed, leading to the identification of several major products and minor compounds, as revealed by various chromatography and spectroscopy methods (Waldau et al., 2009).

Synthesis of Carbazole Alkaloids

The synthesis of 2,7-dioxygenated carbazole alkaloids, including derivatives of 7-methoxy-9H-carbazole, has been achieved using efficient Au-catalyzed cyclization reactions. These synthesized alkaloids, such as 7-methoxymukonal and methyl 2-hydroxy-7-methoxy-9H-carbazole-3-carboxylate, were prepared for the first time, expanding the range of carbazole-based compounds (Ma et al., 2014).

Optical Properties and Applications

Derivatives of 9-phenyl-9H-carbazole, including those with methoxy substituents, have shown promise as efficient emitters for applications like organic light-emitting diodes (OLEDs). These compounds exhibit properties like thermally activated delayed fluorescence and aggregation-induced emission enhancement, making them suitable for optoelectronic applications (Grybauskaitė-Kaminskienė et al., 2018).

Hole Transporting Materials in Solar Cells

9H-Carbazole derivatives, especially those with methoxy groups, have been synthesized and applied as hole transporting materials (HTMs) in solid-state dye-sensitized solar cells (DSSCs). The presence of methoxy groups positively influences the photovoltaic conversion efficiency, demonstrating their potential in renewable energy technologies (Degbia et al., 2014).

Antioxidant and Radical Scavenging Activity

Carbazole derivatives conjugated with aminophenols have been synthesized and evaluated for their radical scavenging activity. Notably, compounds with methoxy substituents displayed predominant activity, highlighting the potential of these derivatives as antioxidants (Naik et al., 2010).

Antitumor Activity

Some 9H-carbazole derivatives have shown significant antitumor activity. For example, 9-hydroxy-5-methyl-6H-pyrido[4,3-b]carbazole derivatives demonstrated high cytotoxicity in vitro against various cancer cell lines and displayed promising antitumor activity in vivo (Jasztold-Howorko et al., 1994).

Mechanism of Action

While the specific mechanism of action for 4-methoxy-9H-carbazole is not explicitly mentioned in the search results, carbazole derivatives have been studied for their role in the pathogenesis and development of diabetes . They have demonstrated the ability to reduce oxidative stress, block adrenergic hyperactivation, prevent damage to pancreatic cells, and modulate carbohydrate metabolism .

Safety and Hazards

Future Directions

Carbazole derivatives, including 4-methoxy-9H-carbazole, have potential applications in the field of nanodevices, rechargeable batteries, and electrochemical transistors . They are also being studied for their potential use in organic light-emitting diodes (OLEDs) due to their excellent optoelectronic properties .

properties

IUPAC Name |

4-methoxy-9H-carbazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO/c1-15-12-8-4-7-11-13(12)9-5-2-3-6-10(9)14-11/h2-8,14H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWPBIJIJIJTNOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C3=CC=CC=C3N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2Z)-2-[(2-methoxy-4-nitrophenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B3279410.png)

![3-[(4-iodophenoxy)methyl]benzoic Acid](/img/structure/B3279482.png)